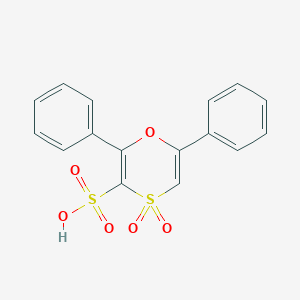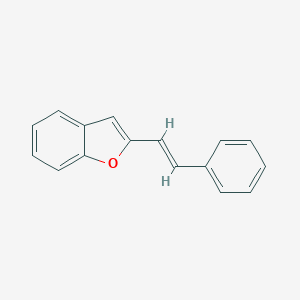
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that exhibits interesting biological properties and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. It has also been shown to have antimicrobial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively simple synthesis method and high purity. This makes it easy to obtain and use in various assays and experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective analogs of this compound for use as anti-inflammatory and analgesic agents. Another area of interest is the exploration of the potential of this compound as an anticancer agent, either alone or in combination with other drugs. Additional research is also needed to further elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-2-cyclohexen-1-one with phenylhydrazine in the presence of a catalytic amount of glacial acetic acid. This reaction yields the desired pyrrole derivative in good yield and high purity.
Applications De Recherche Scientifique
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In addition, this compound has been studied for its antimicrobial and antifungal properties.
Propriétés
Formule moléculaire |
C24H18ClNO3 |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO3/c1-15-7-9-16(10-8-15)21-20(22(27)17-11-13-18(25)14-12-17)23(28)24(29)26(21)19-5-3-2-4-6-19/h2-14,21,27H,1H3/b22-20- |
Clé InChI |
KEOXNISOSMVFCX-XDOYNYLZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)

![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)




